N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide
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Overview
Description
N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trichloro and fluorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide typically involves the reaction of 2,2,2-trichloroethanimidoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative.
Scientific Research Applications
N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide involves its interaction with specific molecular targets. The trichloro and fluorophenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide
- N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide
Uniqueness
N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide is unique due to its specific combination of trichloro and fluorophenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C14H10Cl3FN2O2S |
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Molecular Weight |
395.7 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-11-8-6-10(18)7-9-11)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
InChI Key |
MIEXXFLHCCMOBH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(Cl)(Cl)Cl)/NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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